5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole
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Overview
Description
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole is a heterocyclic compound that contains an azetidine ring, a cyclopropyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the cyclopropyl and thiadiazole groups.
Industrial Production Methods
Industrial production methods for 5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or other parts of the molecule.
Substitution: The azetidine and thiadiazole rings can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic nature and stability make it suitable for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting their function or altering their activity . The thiadiazole ring may also play a role in binding to metal ions or other cofactors, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidinones, are known for their biological activity and are used in various pharmaceutical applications.
Thiadiazole Derivatives: Compounds with the thiadiazole ring, such as 1,2,5-thiadiazoles, are also of interest due to their diverse biological activities and potential as drug candidates.
Uniqueness
5-(Azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole is unique due to the combination of the azetidine and thiadiazole rings with a cyclopropyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(azetidin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-4-11(5-1)8-9-7(10-12-8)6-2-3-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHSVYKJBAPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC(=NS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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